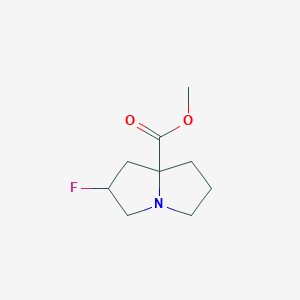

Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate

Description

Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate is a fluorinated pyrrolizine derivative characterized by a bicyclic structure with a fluorine substituent at position 2 and a methyl ester group at position 6. Its hydrochloride salt (CAS: 2840530-19-8) has a molecular formula of C₈H₁₃ClFNO₂ and a molecular weight of 209.65 g/mol . The compound’s stereochemistry is defined as (2R,8S), which may influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name |

methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO2/c1-13-8(12)9-3-2-4-11(9)6-7(10)5-9/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIUNPRMYQMELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCN1CC(C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate typically involves the fluorination of a suitable precursor, followed by esterification. One common method involves the reaction of a hexahydropyrrolizine derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting fluorinated intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing the active form of the compound, which then exerts its effects on the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate and analogous compounds:

Key Observations:

Structural Diversity : While Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate features a pyrrolizine core, analogs like indolizines (e.g., CAS 116993-42-1) and benzoxazines (e.g., CAS 82419-52-1) incorporate additional rings or functional groups, altering their reactivity and biological interactions .

Fluorine Substitution: Fluorine at position 2 enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., methyl 7-hydroxy-5-oxo-indolizine-8-carboxylate) .

Ester vs. Carboxylic Acid : The methyl ester group improves cell membrane permeability relative to carboxylic acid derivatives (e.g., 4-[(RS)-6-carboxy-9-fluoro...]), which may require prodrug strategies for bioavailability .

Biological Activity

Methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 187.21 g/mol. This compound is characterized by its unique structural features that contribute to its biological activity.

The biological activity of methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate primarily involves its interaction with various biological targets. Research indicates that it may exhibit inhibitory effects on specific enzymes and receptors, which are crucial for certain physiological processes.

Pharmacological Studies

- Inhibition of VLA-4 : One notable study explored the compound's potential as an inhibitor of the VLA-4 integrin. This integrin plays a critical role in leukocyte adhesion and migration during inflammatory responses. The compound showed promising in vitro activity against VLA-4, suggesting its potential in treating inflammatory diseases .

- Anticancer Properties : Preliminary investigations have indicated that methyl 2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate may possess anticancer properties. It has been tested in various cancer models to evaluate its efficacy in inhibiting tumor growth and metastasis .

Case Study 1: Eosinophil Infiltration Model

In a murine model of bronchial inflammation induced by Ascaris antigen, the compound was tested for its ability to inhibit eosinophil infiltration into bronchoalveolar lavage fluid. At a dosage of 15 mg/kg, the compound demonstrated efficacy comparable to established anti-inflammatory agents .

Case Study 2: Cancer Cell Lines

The compound was evaluated against several cancer cell lines to assess its cytotoxic effects. Results indicated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values suggesting significant potency against specific cancer types .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.